4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one
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Overview
Description
4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfanylidene group, and a dithiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves multiple steps. One common method starts with the bromination of a phenylmethyl compound to introduce the bromine atom. This is followed by the formation of the dithiazolidinone ring through a series of reactions involving sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can bind to hydrophobic pockets in proteins, while the dithiazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound also contains a bromophenyl group but lacks the dithiazolidinone ring.
Uniqueness
4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is unique due to its combination of a bromophenyl group and a dithiazolidinone ring. This structure provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
89570-21-8 |
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Molecular Formula |
C9H6BrNOS3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C9H6BrNOS3/c10-7-3-1-6(2-4-7)5-11-8(12)14-15-9(11)13/h1-4H,5H2 |
InChI Key |
BETWOPLUOSGXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)SSC2=S)Br |
Origin of Product |
United States |
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